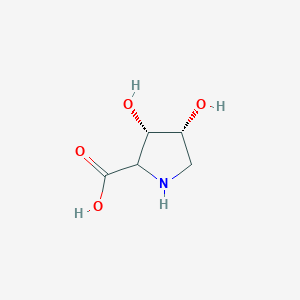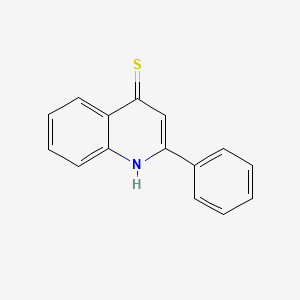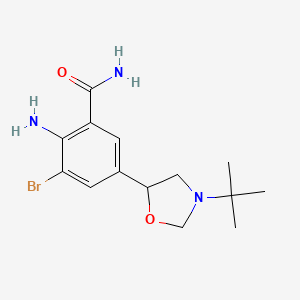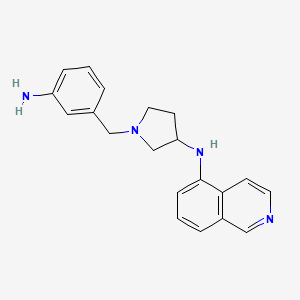![molecular formula C21H16N2O B12885743 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline CAS No. 83959-67-5](/img/structure/B12885743.png)
4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline is an organic compound that features a biphenyl group linked to an oxazole ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline typically involves the formation of the biphenyl and oxazole rings followed by their coupling with aniline. One common method involves the diazotization of aniline derivatives using isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method offers mild conditions and good yields.
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Suzuki, Stille, and Negishi reactions . These methods are favored for their efficiency and scalability, although they may require complex work-ups and expensive catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the biphenyl and aniline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic electronic materials such as OLEDs and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may form DNA adducts, leading to DNA damage and potential anticancer effects . In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, making it suitable for use in organic semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the rubber industry and as an intermediate for dyes.
4,4’-Bis(4-aminophenoxy)biphenyl: Known for its applications in high-performance polymers and electronic materials.
Uniqueness
4-[5-([1,1’-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline is unique due to the presence of both biphenyl and oxazole rings, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes .
Propriétés
Numéro CAS |
83959-67-5 |
|---|---|
Formule moléculaire |
C21H16N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C21H16N2O/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,22H2 |
Clé InChI |
VNGKVRSNBRHJAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)




![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)

![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)
